Furofenac Methyl Ester
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Overview
Description
Furofenac Methyl Ester is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol
Scientific Research Applications
Furofenac Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
Target of Action
Furofenac Methyl Ester’s primary target is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, Prostaglandin G/H synthase 1, modulating its activity . . This results in decreased inflammation and pain.
Biochemical Pathways
This compound affects the cyclooxygenase pathway . By inhibiting Prostaglandin G/H synthase 1, it reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the downstream effects of prostaglandins, including inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the inflammatory response at the cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Furofenac Methyl Ester are not yet fully understood due to the limited available research. As an ester, it is known to participate in various biochemical reactions. Esters, including this compound, can undergo hydrolysis, a reaction with water that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Cellular Effects
Its parent compound, Furofenac, is known to have anti-inflammatory effects .
Molecular Mechanism
In hydrolysis, the ester bond is broken to form a carboxylic acid and an alcohol . In reduction, the ester is converted to an alcohol .
Temporal Effects in Laboratory Settings
Esters are known to be stable compounds under normal conditions .
Metabolic Pathways
For instance, they can be produced by the reaction of acids with alcohols .
Subcellular Localization
The localization of molecules within cells is often determined by specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Furofenac Methyl Ester typically involves the esterification of Furofenac with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Furofenac+MethanolH2SO4Furofenac Methyl Ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Furofenac Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to produce Furofenac and methanol.
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce corresponding carboxylic acids.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous HCl or NaOH, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products Formed
Hydrolysis: Furofenac and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Flurbiprofen Methyl Ester
- Ibuprofen Methyl Ester
- Naproxen Methyl Ester
Comparison
Furofenac Methyl Ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
76733-61-4 |
---|---|
Molecular Formula |
C₁₆H₁₄BrNO₃ |
Molecular Weight |
348.19 |
Synonyms |
2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester |
Origin of Product |
United States |
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